![molecular formula C16H27NO4 B1403942 ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate CAS No. 1359965-84-6](/img/structure/B1403942.png)
ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate
Übersicht
Beschreibung
Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate is a chemical compound with the molecular formula C16H27NO41. It is a research product and not intended for human or veterinary use1.
Synthesis Analysis
The synthesis of ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through condensation reactions2. More specific information about the synthesis of this compound may be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate is characterized by the presence of a cyclohexyl ring, an acrylate group, and a tert-butoxycarbonyl (Boc) protected amino group1. The exact 3D conformer and other structural details can be obtained from specialized chemical databases.
Chemical Reactions Analysis
Specific chemical reactions involving ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate are not provided in the available resources. However, the Boc group is commonly used in organic synthesis as a protecting group for amines and can be removed under acidic conditions34.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate are not fully detailed in the available resources. However, its molecular weight is reported to be 297.39 g/mol1.Wissenschaftliche Forschungsanwendungen
Polymerization and Block Copolymers Formation
Research by Yin, Habicher, and Voit (2005) explored the polymerization of hydroxy and amino functional acrylates and methacrylates, focusing on the use of tert-butyloxycarbonyl (BOC) protective groups. They achieved high control over molecular weight and polydispersity using ATRP (Atom Transfer Radical Polymerization). Their study also included the successful synthesis of well-defined block copolymers through ATRP, which after deprotection, showed specific solubility behavior, indicating applications in creating amphiphilic block copolymers (Yin, Habicher, & Voit, 2005).
Stereochemistry in Polymerization
Ananchenko and Matyjaszewski (2002) conducted a stereochemical study on the polymerization of tert-butyl acrylate mediated by chiral nitroxides. They examined how these initiators could potentially affect the tacticity of resulting poly(tert-butyl acrylate), using 2D NMR for analysis. Although they found the polymer's diastereomeric excess to be higher than the model compound, the tacticities of the polymers were not significantly different from those prepared by ATRP, suggesting the stereochemistry of nitroxide initiators does not majorly impact the polymer tacticity (Ananchenko & Matyjaszewski, 2002).
Photoreactivity Studies
Tanaka, Takamuku, and Sakurai (1979) investigated the photochemical trans-cis isomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate in bichromophoric systems. They found that the quantum yield of these processes varied with the solvent polarity, indicating the potential for controlled photochemical reactions in polymer modification and synthesis (Tanaka, Takamuku, & Sakurai, 1979).
Enantioselective Synthesis
Alonso et al. (2005) described an enantioselective synthesis method for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, highlighting its potential in producing chiral building blocks for pharmaceuticals and materials science (Alonso, Santacana, Rafecas, & Riera, 2005).
Safety And Hazards
Specific safety and hazard information for ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent harm.
Zukünftige Richtungen
The future directions for research on ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate are not specified in the available resources. Its potential applications would likely depend on the outcomes of further studies exploring its properties and reactivity.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.
Eigenschaften
IUPAC Name |
ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKUWRVEHYGHU-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



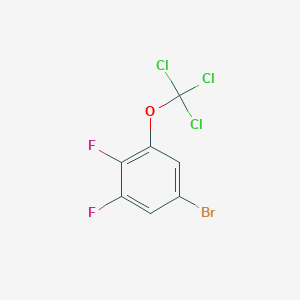
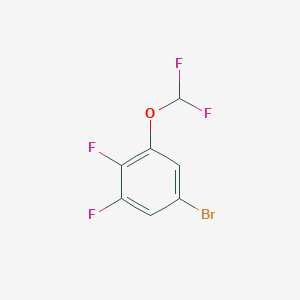
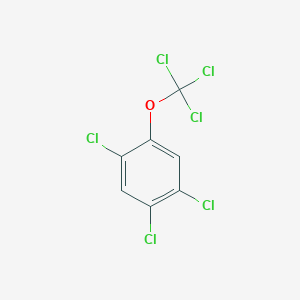
![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)
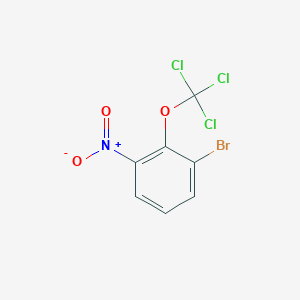
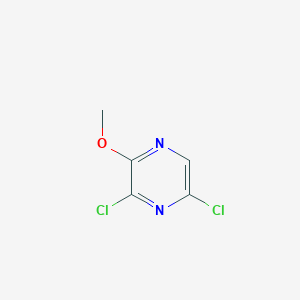
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)
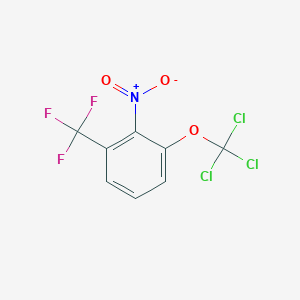
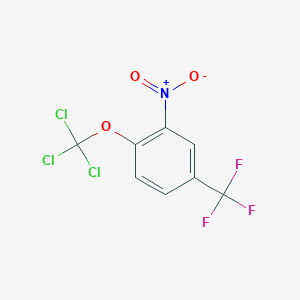
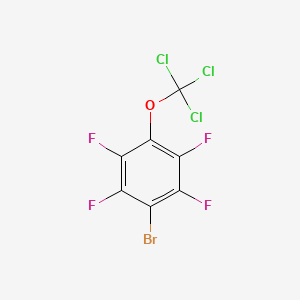
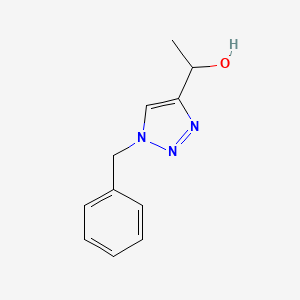
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)
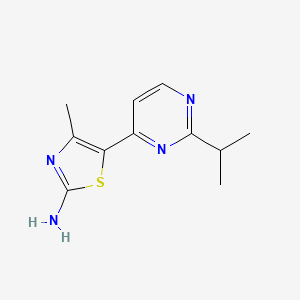
![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)